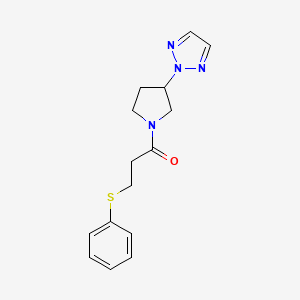

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound featuring a pyrrolidine ring substituted with a 1,2,3-triazole moiety at the 3-position and a phenylthio group at the propan-1-one backbone. The 1,2,3-triazole group is known for its hydrogen-bonding capabilities and metabolic stability, while the phenylthio group may influence lipophilicity and redox properties .

Properties

IUPAC Name |

3-phenylsulfanyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c20-15(7-11-21-14-4-2-1-3-5-14)18-10-6-13(12-18)19-16-8-9-17-19/h1-5,8-9,13H,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYWPRHMHBVELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Pyrrolidine Ring Introduction: The triazole intermediate can be reacted with a pyrrolidine derivative under suitable conditions to form the desired pyrrolidine-triazole structure.

Attachment of the Phenylthio Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various electrophiles like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structural features.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one exerts its effects depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, while the phenylthio group can enhance lipophilicity, aiding in membrane permeability.

Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its functional groups, dictating its behavior in various chemical environments.

Comparison with Similar Compounds

a) 1-(Pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one (Compound 31, )

- Structure : Replaces the triazole with a tetrahydrofuran (THF) ring.

- Synthesis involves Pd/C-catalyzed hydrogenation of a furan precursor, differing from copper-catalyzed triazole formation .

- Hypothesized Properties : Lower metabolic stability compared to triazole-containing analogs due to the absence of a stable aromatic heterocycle.

b) 3-(1H-indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one (Compound 12b, )

- Structure : Features an imidazole and indole instead of triazole and phenylthio groups.

- The absence of sulfur in the backbone reduces lipophilicity compared to the phenylthio group.

Triazole-Containing Compounds

a) Peptidotriazoles via Copper-Catalyzed Cycloaddition ()

- Synthesis : Copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and terminal alkynes generates 1,4-substituted triazoles with >95% efficiency .

- Relevance : The triazole in the target compound was likely synthesized via this method, ensuring regioselectivity and stability.

- Comparison : Triazoles in peptide backbones () exhibit enhanced proteolytic resistance, suggesting similar advantages for the target compound’s metabolic stability.

b) 1-(5-[(2-Fluorophenyl)methyl]amino-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)propan-1-one ()

- Structure : Substitutes pyrrolidine with a pyridine-linked 1,2,4-triazole.

- Key Differences: The 1,2,4-triazole isomer may exhibit distinct electronic properties compared to 1,2,3-triazole.

Phenylthio-Containing Analogs

a) 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-phenylpyrrolidin-1-yl)propan-1-one ()

- Structure : Replaces phenylthio with a benzodioxin group.

- Key Differences :

- The benzodioxin group introduces oxygen atoms, increasing polarity but reducing lipid membrane permeability.

- The phenylthio group in the target compound may confer higher lipophilicity, favoring blood-brain barrier penetration.

b) 2-((4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide ()

- Structure : Features a thioether linkage to a 1,2,4-triazole.

- Key Differences :

- The acetamide backbone differs from propan-1-one, altering conformational flexibility.

- The isopropyl group on the triazole may sterically hinder binding compared to the pyrrolidine-linked triazole in the target compound.

Data Table: Structural and Functional Comparison

Research Implications and Gaps

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a triazole ring, a pyrrolidine moiety, and a phenylthio group, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in oncology.

Structural Characteristics

The structural components of this compound include:

- Triazole Ring : Known for diverse biological activities, including antifungal and anticancer properties.

- Pyrrolidine Moiety : Contributes to the compound's rigidity and may enhance binding interactions with biological targets.

- Phenylthio Group : This substituent can affect lipophilicity and overall bioavailability.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Triazole Ring : Achieved through Huisgen cycloaddition between an azide and an alkyne.

- Pyrrolidine Ring Formation : Synthesized via cyclization reactions involving suitable precursors.

- Coupling Reactions : The triazole and pyrrolidine rings are coupled with the phenylthio group through substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of 1,3-diaryl-2-propen-1-one have demonstrated significant cytotoxic effects against various cancer cell lines. The MCF-7 breast cancer cell line is often used for evaluating the efficacy of new anticancer agents.

| Compound | Cell Line | Cytotoxic Activity | Reference |

|---|---|---|---|

| This compound | MCF-7 | High | |

| Tamoxifen | MCF-7 | Standard Control | |

| Other Chalcone Derivatives | MCF-7 | Varies |

In a comparative study, it was found that certain derivatives exhibited higher cytotoxicity than Tamoxifen, a well-known anticancer drug. This suggests that modifications in the chemical structure can lead to enhanced therapeutic efficacy.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.

- Interference with Signal Transduction Pathways : Potentially affecting pathways involved in cancer cell survival and proliferation.

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

-

Study on Cytotoxicity Against MCF-7 Cells :

- Researchers synthesized various derivatives and tested their cytotoxic effects using the MTT assay.

- Results indicated that modifications in side chains significantly influenced cytotoxicity levels.

"The synthesized compounds demonstrated acceptable effects on the MCF-7 cell line" .

-

Comparative Analysis with Known Anticancer Agents :

- The activity of this compound was compared against established drugs like Tamoxifen.

- Findings revealed that some derivatives had superior activity profiles.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step protocols, including:

- Step 1: Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with precise control of stoichiometry (1:1.2 molar ratio of azide to alkyne) to minimize byproducts .

- Step 2: Introduction of the phenylthio group via nucleophilic substitution or thiol-ene coupling. Solvent choice (e.g., DMF or dichloromethane) and temperature (40–60°C) significantly impact reaction rates and purity .

- Step 3: Final coupling of the propanone moiety using carbodiimide-based coupling agents (e.g., HOBt/TBTU) under inert conditions. Yields typically range from 65–85%, with purity >95% achievable via column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the pyrrolidine ring conformation (δ 2.8–3.5 ppm for N-CH₂ protons) and the triazole proton (δ 7.8–8.1 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .

- Mass Spectrometry (HRMS): ESI-HRMS validates the molecular ion ([M+H]⁺) with <2 ppm mass error. Fragmentation patterns distinguish the phenylthio group (e.g., m/z 121 for C₆H₅S⁺) .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and identifies polar byproducts (retention time 8–12 min) .

Q. How do the compound’s functional groups (triazole, phenylthio, pyrrolidine) influence its physicochemical properties?

Methodological Answer:

- Triazole: Enhances metabolic stability via resistance to hydrolysis. Hydrogen-bonding capacity (logP ~1.8) improves solubility in polar aprotic solvents .

- Phenylthio Group: Contributes to lipophilicity (clogP ~3.2) and π-π stacking with aromatic residues in target proteins .

- Pyrrolidine: Rigidifies the scaffold, reducing conformational entropy and improving binding affinity. Ring puckering (C3-endo conformation) is confirmed by X-ray crystallography .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

Methodological Answer:

- Analog Design: Replace phenylthio with fluorophenyl or methylthio groups to modulate electron density and steric bulk. Compare IC₅₀ values in enzyme inhibition assays .

- Toxicity Screening: Use in vitro hepatocyte models (e.g., HepG2) to assess metabolic stability (CYP3A4/2D6 inhibition) and mitochondrial toxicity (ATP depletion assays) .

- Data Analysis: Apply multivariate regression to correlate logD, polar surface area (PSA), and toxicity endpoints (e.g., LD₅₀ in zebrafish) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

- Dynamic Effects in NMR: Use variable-temperature NMR to detect conformational exchange broadening. For example, pyrrolidine ring inversion may cause signal splitting at low temperatures (−40°C) .

- X-ray Crystallography: Resolve crystal packing effects (e.g., hydrogen-bonding networks) that may stabilize non-dominant conformers. Compare with DFT-optimized geometries .

- Cross-Validation: Overlay experimental (NOESY) and computational (MD simulations) data to identify predominant solution-phase conformers .

Q. What in silico strategies are effective for predicting biological targets of this compound?

Methodological Answer:

- Molecular Docking: Screen against kinase or GPCR libraries using Glide SP/XP protocols. Prioritize targets with consensus scoring (e.g., EGFR kinase, ΔG < −8 kcal/mol) .

- Pharmacophore Modeling: Align triazole and phenylthio moieties with known inhibitors (e.g., JAK2 inhibitors) using Phase (Schrödinger). Validate with site-directed mutagenesis .

- Network Pharmacology: Construct protein-protein interaction networks (STRING DB) to identify off-target effects (e.g., CYP inhibition) .

Q. How can experimental design address batch-to-batch variability in biological assays?

Methodological Answer:

- Standardized Synthesis: Use automated reactors (e.g., ChemRxn) to control temperature (±1°C) and stirring rates. Document deviations in reaction time/pH .

- QC Protocols: Implement orthogonal analytics (e.g., UPLC-MS and ¹⁹F NMR for fluorinated analogs) for each batch. Reject batches with >2% impurities .

- Assay Controls: Include reference compounds (e.g., staurosporine for kinase assays) and normalize data to internal standards (e.g., β-actin in Western blots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.